molecular formula C20H20N4O4 B2507338 ethyl 4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 923131-46-8

ethyl 4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B2507338
CAS No.: 923131-46-8
M. Wt: 380.404
InChI Key: DYZNMXQHKHGMCZ-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical (NLO) Properties

Research on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives explored their nonlinear optical (NLO) activities using density functional theory (DFT). These compounds showed promising NLO properties, significantly surpassing those of the prototypical NLO molecule, para-nitroaniline. This indicates their potential use in developing materials for optical technologies, such as in telecommunications and computing, where improved NLO materials could enhance performance and efficiency (Kiven et al., 2023).

Antimicrobial Activities

Another area of research focuses on the synthesis of triazole derivatives and their antimicrobial properties. Novel 1,2,4-triazole derivatives exhibited good to moderate activities against various test microorganisms, suggesting their potential as antimicrobial agents. Such compounds could be crucial in developing new drugs to combat resistant bacterial and fungal infections, addressing a growing concern in global health (Bektaş et al., 2007).

Anticancer Research

The synthesis and biological evaluation of certain derivatives, such as those structurally related to ethyl 4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate, have been pursued for their anticancer activities. Compounds displaying selective anticancer activities, particularly against specific cancer cell lines, offer a pathway to the development of targeted cancer therapies. This research is critical for identifying new lead compounds for further investigation and potential drug development (郭瓊文, 2006).

Molecular Docking and Computational Studies

Further, computational studies, including molecular docking and density functional theory (DFT) analyses, have been applied to related compounds to understand their molecular stabilities, conformational analyses, and potential as enzyme inhibitors or receptor antagonists. These studies are foundational in drug discovery and development, providing insights into the interaction mechanisms between compounds and biological targets, which is crucial for designing more effective therapeutic agents (Karayel, 2021).

Properties

IUPAC Name

ethyl 4-[[1-(3-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-4-28-20(26)14-8-10-15(11-9-14)21-19(25)18-13(2)24(23-22-18)16-6-5-7-17(12-16)27-3/h5-12H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZNMXQHKHGMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.